molecular formula C9H9ClN4 B8410239 3-(2-Chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-Chloropyridin-4-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No. B8410239
M. Wt: 208.65 g/mol
InChI Key: DNSISSVKSRRIEC-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

This title intermediate was prepared starting from 18.B (3.10 g, 17.3 mmol) according the procedure described above for conversion of 18.B to 18.C, except that methylhydrazine (3.5 equiv.) was used. The crude product was purified by flash chromatography on silica gel using 0-8% MeOH/CH2Cl2 for elution to provide 23.A (3.44 g mg, 89%) as a brown solid.
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:12]=[C:11]([NH2:13])[NH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:14]NN>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:12]=[C:11]([NH2:13])[N:10]([CH3:14])[N:9]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=NNC(=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=NNC(=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=NNC(=C1)N
Step Four
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel using 0-8% MeOH/CH2Cl2 for elution

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=NN(C(=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.44 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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